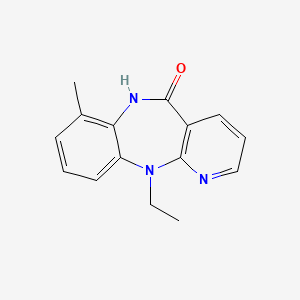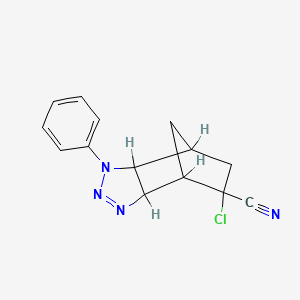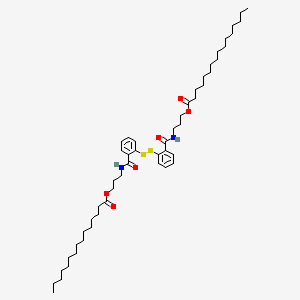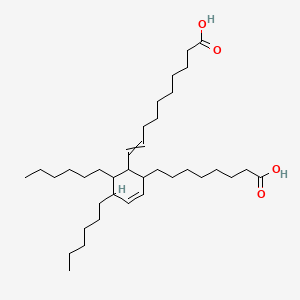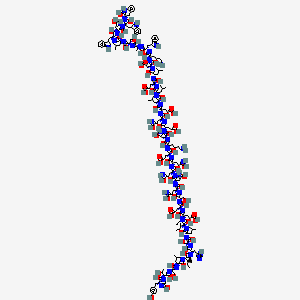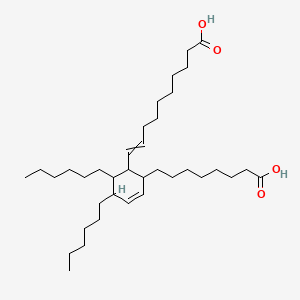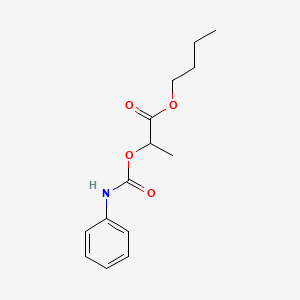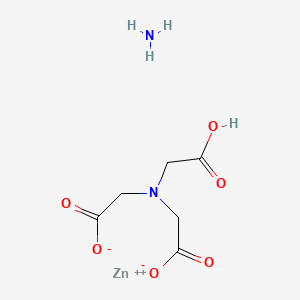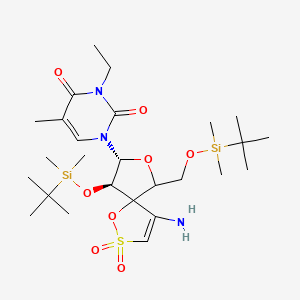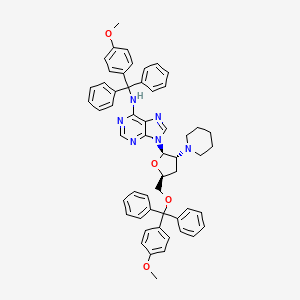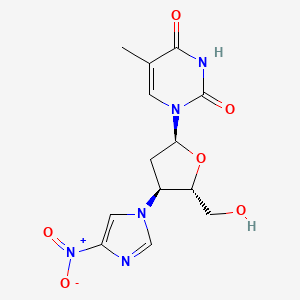
2,4(1H,3H)-Pyrimidinedione, 1-(2,3-dideoxy-3-(4-nitro-1H-imidazol-1-yl)-alpha-D-erythro-pentofuranosyl)-5-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4(1H,3H)-Pyrimidinedione, 1-(2,3-dideoxy-3-(4-nitro-1H-imidazol-1-yl)-alpha-D-erythro-pentofuranosyl)-5-methyl- is a synthetic nucleoside analog. Compounds of this class are often used in medicinal chemistry for their potential antiviral and anticancer properties. These compounds mimic the structure of natural nucleosides and can interfere with nucleic acid synthesis in cells.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-(2,3-dideoxy-3-(4-nitro-1H-imidazol-1-yl)-alpha-D-erythro-pentofuranosyl)-5-methyl- typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the pyrimidinedione core and the pentofuranosyl sugar.
Glycosylation: The pentofuranosyl sugar is glycosylated with the pyrimidinedione core under acidic conditions.
Nitroimidazole Introduction: The nitroimidazole group is introduced via a nucleophilic substitution reaction.
Final Modifications: The final product is purified using chromatographic techniques.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This includes:
Scaling Up Reactions: Using larger reactors and optimizing reaction conditions.
Purification: Employing large-scale chromatography and crystallization techniques.
Quality Control: Ensuring the final product meets pharmaceutical standards.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group.
Reduction: Reduction of the nitro group to an amine is possible under hydrogenation conditions.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of alkylated or acylated imidazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Analogues: Used as a starting material for the synthesis of various nucleoside analogues.
Study of Reaction Mechanisms: Helps in understanding the mechanisms of nucleophilic substitution and oxidation-reduction reactions.
Biology
Antiviral Research: Investigated for its potential to inhibit viral replication.
Anticancer Research: Studied for its ability to interfere with DNA synthesis in cancer cells.
Medicine
Drug Development: Potential candidate for the development of antiviral and anticancer drugs.
Diagnostic Tools: Used in the development of diagnostic assays for detecting viral infections.
Industry
Pharmaceutical Manufacturing: Used in the production of nucleoside analog drugs.
Biotechnology: Employed in the synthesis of modified nucleotides for research purposes.
Mecanismo De Acción
The compound exerts its effects by mimicking natural nucleosides and incorporating into nucleic acids. This can lead to:
Chain Termination: Preventing the elongation of DNA or RNA chains.
Enzyme Inhibition: Inhibiting enzymes involved in nucleic acid synthesis, such as polymerases.
Induction of Mutations: Causing mutations in viral or cancer cell genomes, leading to cell death.
Comparación Con Compuestos Similares
Similar Compounds
2’,3’-Dideoxycytidine: Another nucleoside analog with antiviral properties.
5-Fluorouracil: A pyrimidine analog used in cancer treatment.
Azidothymidine: A nucleoside analog used in the treatment of HIV.
Uniqueness
Nitroimidazole Group: The presence of the nitroimidazole group provides unique chemical reactivity and biological activity.
Specificity: The compound’s structure allows for specific interactions with viral and cancer cell enzymes, making it a potent inhibitor.
Propiedades
Número CAS |
132149-46-3 |
|---|---|
Fórmula molecular |
C13H15N5O6 |
Peso molecular |
337.29 g/mol |
Nombre IUPAC |
1-[(2S,4S,5S)-5-(hydroxymethyl)-4-(4-nitroimidazol-1-yl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H15N5O6/c1-7-3-17(13(21)15-12(7)20)11-2-8(9(5-19)24-11)16-4-10(14-6-16)18(22)23/h3-4,6,8-9,11,19H,2,5H2,1H3,(H,15,20,21)/t8-,9+,11-/m0/s1 |
Clave InChI |
XUKCCARSWOCHPT-NGZCFLSTSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@@H]2C[C@@H]([C@H](O2)CO)N3C=C(N=C3)[N+](=O)[O-] |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N3C=C(N=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


